

Application Notes and Protocols for C12-iE-DAP Solution Preparation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[1][2] As an acylated derivative of γ-D-Glu-mDAP (iE-DAP), the minimal peptidoglycan motif recognized by NOD1, **C12-iE-DAP** exhibits significantly higher potency, stimulating NOD1 at concentrations 100 to 1000 times lower than iE-DAP.[1] It is a valuable tool for researchers studying innate immunity, NOD1 signaling, and inflammatory responses. This document provides detailed protocols for the preparation of **C12-iE-DAP** solutions for various experimental applications.

Physicochemical Properties and Storage

A summary of the key properties of **C12-iE-DAP** is provided in the table below.



Property	Value	Reference	
Synonyms	Lauroyl-γ-D-glutamyl-meso- diaminopimelic acid	[1]	
Molecular Formula	C24H43N3O8	[1]	
Molecular Weight	501.61 g/mol	[1]	
Appearance	Lyophilized powder	[1]	
Solubility	1 mg/ml in DMSO or methanol	[1]	
Storage	Store lyophilized powder and stock solutions at -20°C. Avoid repeated freeze-thaw cycles.	[1][3]	

Experimental Protocols

1. Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **C12-iE-DAP**, which can be further diluted to working concentrations for various experiments.

Materials:

- C12-iE-DAP (lyophilized powder)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- Bring the vial of lyophilized C12-iE-DAP to room temperature before opening.
- To prepare a 1 mg/mL stock solution, add the appropriate volume of sterile DMSO to the vial containing the **C12-iE-DAP** powder. For example, to a 1 mg vial, add 1 mL of DMSO.
- Vortex gently until the powder is completely dissolved.



- Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C.
- 2. Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the stock solution to typical working concentrations for stimulating cells in culture. The typical working concentration of **C12-iE-DAP** ranges from 10 ng/mL to 10 μ g/mL.[1]

Materials:

- 1 mg/mL C12-iE-DAP stock solution in DMSO
- Sterile cell culture medium appropriate for your cell line

Procedure:

- Thaw an aliquot of the 1 mg/mL **C12-iE-DAP** stock solution at room temperature.
- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the
 desired final concentration. Important: Ensure the final concentration of DMSO in the cell
 culture medium is not cytotoxic. Typically, a final DMSO concentration of less than 0.5% is
 recommended.
- For example, to prepare a 1 μg/mL working solution, you can perform a 1:1000 dilution of the 1 mg/mL stock solution in cell culture medium.
- Add the appropriate volume of the working solution to your cell cultures. For example, to achieve a final concentration of 100 ng/mL in a 1 mL well, add 100 μ L of a 1 μ g/mL working solution.
- Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary



The following table summarizes typical experimental concentrations for C12-iE-DAP.

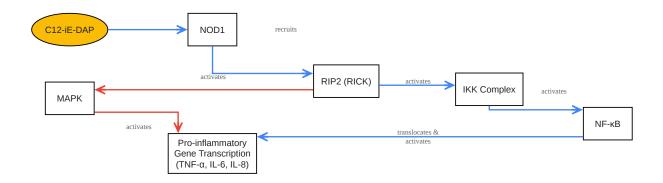
Application	Cell Type	Concentrati on Range	Incubation Time	Observed Effect	Reference
NOD1 Activation	HEK-Blue™ NOD1 Cells	10 ng/ml - 10 μg/ml	Not Specified	NF-ĸB activation	[1]
Cytokine Induction (IL- 8, TNF-α)	Naive THP-1 cells	2 μM - 50 μM	20 hours	Dose- dependent increase in IL-8 release	[4]
Synergy with LPS	THP-1 cells	2 μM and 10 μM	20 hours	Potentiation of LPS- induced TNF- α production	[4]
Gene Expression (IL-8)	Human Brain Pericytes	1 μg/ml	6 hours	Increased IL- 8 expression	[5]

Signaling Pathway and Experimental Workflow

C12-iE-DAP Induced NOD1 Signaling Pathway

C12-iE-DAP, being a potent NOD1 agonist, triggers a specific intracellular signaling cascade. Upon entering the cell, it is recognized by the cytosolic sensor NOD1.[1] This recognition leads to a conformational change in NOD1, allowing it to recruit the serine/threonine kinase RIP2 (also known as RICK or CARDIAK).[1][3] The interaction between NOD1 and RIP2, mediated by their respective CARD domains, initiates a downstream signaling cascade.[1] This cascade ultimately leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[1] The activation of these pathways results in the transcription and subsequent production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[1][4]





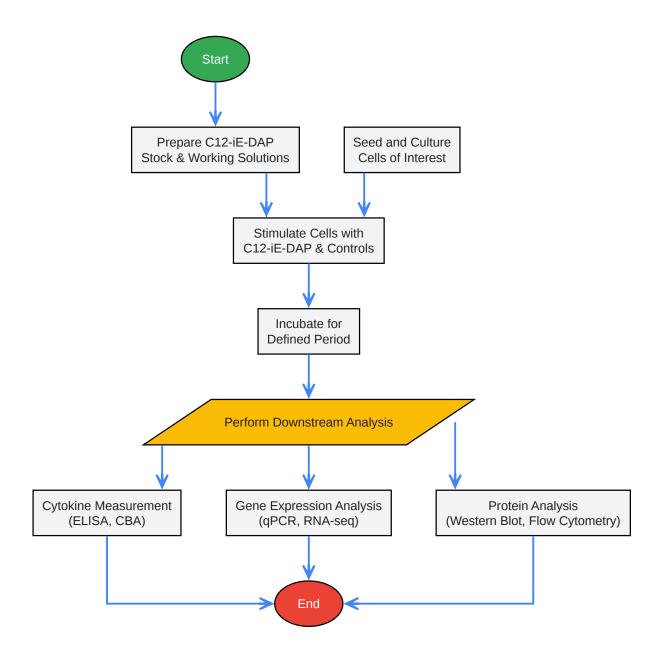
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Caption: C12-iE-DAP activates the NOD1 signaling pathway.

General Experimental Workflow for Studying C12-iE-DAP Effects on Cells

The following diagram illustrates a typical workflow for investigating the cellular effects of **C12-iE-DAP**.





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Caption: A typical workflow for C12-iE-DAP experiments.

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